1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile
Description
Properties
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]pyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-16-13-6-4-11(5-7-13)10-15-8-2-3-12(15)9-14/h2-8H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNHEBNIMKAWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2C=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: One-Pot Synthesis via Cyanation and Benzylation
This approach involves the direct formation of the target compound in a single reaction vessel, combining cyanation and benzylation steps.
- Step 1: Formation of pyrrole-2-carbonitrile core via nucleophilic substitution of pyrrole with cyanide sources such as chlorosulfonyl isocyanate or via oxidative cyanation.
- Step 2: Benzylation with 4-(methylthio)benzyl halides or related derivatives, often employing bases like potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF).
- A one-pot synthesis of heteroaryl compounds, including cyanobenzofurans, demonstrates the feasibility of combining multiple steps in a single vessel, with reaction conditions optimized for high yield and selectivity (Reference).
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyanation | Pyrrole + chlorosulfonyl isocyanate | Dichloromethane | Room temp to 90°C | 6-8 hours | ~58-84% |
| Benzylation | Pyrrole-2-carbonitrile + 4-(methylthio)benzyl halide | DMF | Room temp to 80°C | 4-6 hours | Variable |
Method B: Sequential Multi-Step Synthesis
This method involves separate steps:
- Step 1: Synthesis of pyrrole-2-carbonitrile via chlorosulfonyl isocyanate or other cyanation routes.
- Step 2: Selective benzylation at the 4-position using alkyl halides bearing the methylthio group, with catalysts like A1C1₃ or bases such as sodium hydride.
- Alkylation reactions involving pyrrole-2-carbaldehyde derivatives with alkyl halides, including t-butyl halides, have been documented, emphasizing the importance of controlled reaction conditions to prevent over-alkylation (Reference).
| Step | Reagents | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|---|
| Cyanation | Pyrrole + chlorosulfonyl isocyanate | Dichloromethane | - | 0°C to RT | 58% |
| Alkylation | Pyrrole-2-carbonitrile + methylthio-benzyl halide | DMF | A1C1₃ | 60-80°C | 70-85% |
Notes on Reaction Optimization and Purification
- Bases: Triethylamine, sodium hydride, or potassium carbonate are commonly used to facilitate nucleophilic substitution.
- Solvents: DMF, DMSO, or dichloromethane are preferred for their polarity and inertness.
- Purification: Column chromatography over silica gel with eluents like ethyl acetate/hexane mixtures ensures high purity of the final product.
- Yields: Typically range from 58% to over 85%, depending on the method and reaction conditions.
Summary Data Table of Preparation Methods
| Method | Key Reagents | Solvent | Catalyst/Conditions | Typical Yield | Advantages |
|---|---|---|---|---|---|
| One-Pot Cyanation & Benzylation | Pyrrole, chlorosulfonyl isocyanate, 4-(methylthio)benzyl halide | DMF | Heating 80-90°C | 84% | Efficient, fewer steps |
| Sequential Synthesis | Pyrrole derivatives, benzyl halide | Dichloromethane, DMF | Base (A1C1₃, NaH) | 70-85% | High control, purification flexibility |
| Microwave-Assisted | Pyrrole, cyanide source, benzyl halide | Various | Microwave irradiation | Up to 90% | Rapid, high yield |
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic substitution reactions, particularly at the para position relative to the methylthio group.
Common Reagents and Conditions:
Oxidation: H2O2 or m-CPBA in an appropriate solvent like dichloromethane (DCM).
Reduction: LiAlH4 in an ether solvent such as diethyl ether.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in solvents like acetic acid or sulfuric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific target being investigated.
Comparison with Similar Compounds
Structural Analogs in the Pyrrole-Carbonitrile Family
The following compounds share the pyrrole-carbonitrile core but differ in substituents, which alter their physicochemical and spectroscopic properties:
Key Observations :
- Electronic Effects : The C≡N IR stretch (~2215–2221 cm⁻¹) is consistent across pyrrole-carbonitriles, but substituents like hydroxy groups (e.g., 1j, 1k) introduce broad O-H stretches (~3350–3411 cm⁻¹) .
- Lipophilicity: The methylthio group in the target compound likely increases LogP compared to the amino-substituted analog in , which has a LogP of 2.57 .
- Synthesis Complexity : Multicomponent reactions () achieve moderate yields for polysubstituted pyrroles, while ’s method yields 40% using a K₂CO₃/MeCN system .
Heterocyclic Carbonitriles with Sulfur-Containing Substituents
Compounds with carbonitrile and sulfur-based groups (e.g., methylthio, thioether) highlight the role of sulfur in stability and reactivity:
Key Observations :
- For example, ’s pyrazole derivative shows a distinct SCH₃ peak at δ 2.43 in ¹H NMR .
- Thermal Stability : Higher melting points (e.g., 196.6°C for ’s oxadiazole-thio derivative) suggest increased crystallinity due to planar heterocycles .
- Steric Effects : The tert-butyl group in ’s compound increases molar mass (388.53 g/mol) and steric bulk, which could hinder binding in biological targets compared to the target compound’s benzyl group .
Functional Group Comparison Table
Biological Activity
1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile is an organic compound with the molecular formula . It is characterized by a pyrrole ring and a nitrile group, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to its observed effects in different biological contexts.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the pyrrole ring is often associated with enhanced activity against various bacterial strains. For instance, studies have shown that derivatives of pyrrole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
Anticancer Activity
This compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.3 | Growth inhibition |
Other Therapeutic Potentials
Beyond antimicrobial and anticancer activities, this compound may also possess anti-inflammatory properties. Preliminary studies suggest that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Study 1: Anticancer Efficacy
In a recent study, researchers synthesized a series of pyrrole derivatives, including this compound. The study evaluated their anticancer efficacy against various cell lines using the MTT assay. The results indicated that this compound exhibited significant cytotoxic effects, particularly against MCF-7 cells, with an IC50 value of 12.5 µM .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of pyrrole derivatives. The results showed that this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Q & A
Q. What are the most common synthetic strategies for preparing 1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile?
The compound is typically synthesized via functionalization of pyrrole cores. Key methods include:
- Substituted Pyrrole Reactions : Reacting substituted pyrroles with aldehydes (e.g., 4-(methylthio)benzaldehyde) and nitriles under controlled conditions. Palladium catalysts may enhance reaction rates and selectivity .
- Vicarious Nucleophilic Substitution (VNS) : Used for introducing nitrile groups via reactions with chlorinated intermediates, as seen in analogous pyrrole systems .
- Multi-Step Routes : Sequential alkylation, nitrile introduction, and purification steps (e.g., column chromatography) to ensure high purity .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Standard characterization techniques include:
- Spectroscopy : and NMR to confirm substituent positions and aromaticity. IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-Q-TOF) verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths and angles in crystalline derivatives, though this requires high-purity samples .
Q. What biological activities are associated with this compound?
While direct data is limited, structurally related pyrrole-2-carbonitriles exhibit:
- Enzyme Inhibition : Binding to kinases or cytochrome P450 enzymes via the nitrile group’s electrophilic properties .
- Antimicrobial Activity : Demonstrated in analogs with methylthio and aromatic substituents, likely due to membrane disruption .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Critical factors include:
- Catalyst Selection : Palladium-based catalysts improve regioselectivity in alkylation steps .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance nitrile group incorporation, while ethanol/water mixtures reduce side reactions .
- Temperature Control : Maintaining 60–80°C prevents decomposition of thermally sensitive intermediates .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or impurities. Mitigation approaches:
- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives .
- Metabolite Screening : Use LC-MS to identify degradation products that might interfere with assays .
- Structural Analog Comparison : Compare with derivatives (e.g., 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile) to isolate functional group contributions .
Q. How does the methylthio group influence chemical reactivity and regioselectivity?
The –SCH group:
- Electron-Donating Effects : Stabilizes adjacent electrophilic centers, directing nitrile addition to the pyrrole’s 2-position .
- Steric Hindrance : Limits substitution at the 4- or 5-positions of the benzyl ring, as seen in crystallographic data of related compounds .
- Oxidation Sensitivity : May convert to sulfoxide/sulfone derivatives under strong oxidants, requiring inert atmospheres during synthesis .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases), leveraging the nitrile’s affinity for catalytic cysteine residues .
- DFT Calculations : Predict electron density distribution to identify reactive sites for functionalization .
- MD Simulations : Assess binding stability over time, particularly for flexible substituents like the benzyl group .
Methodological Challenges and Solutions
Q. How are regioselectivity issues addressed during functionalization?
- Protecting Groups : Temporarily block reactive sites (e.g., pyrrole N–H) with tert-butyldimethylsilyl (TBS) groups before introducing nitriles .
- Directed Metalation : Use lithium bases to deprotonate specific positions, enabling targeted alkylation .
Q. What analytical techniques differentiate polymorphic forms?
- PXRD : Identifies crystalline phases, critical for reproducibility in pharmacological studies .
- DSC/TGA : Detects thermal stability variations between polymorphs .
Structural-Activity Relationship (SAR) Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
